molecular formula C15H12N4OS B2376527 5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 477888-69-0

5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2376527
CAS No.: 477888-69-0
M. Wt: 296.35
InChI Key: AFQOANHCJBGWPP-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5, a thienyl-pyrrole moiety at position 2, and a hydroxyl group at position 6. Its molecular formula is C17H16N4OS (molecular weight: 324.41 g/mol) . The thienyl-pyrrole substituent introduces electronic and steric effects, influencing reactivity and biological interactions.

Properties

IUPAC Name

5-methyl-2-(3-pyrrol-1-ylthiophen-2-yl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4OS/c1-10-8-14(20)19-13(16-10)9-11(17-19)15-12(4-7-21-15)18-5-2-3-6-18/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKMNJKPKCTMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C=C(N2)C3=C(C=CS3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

This method leverages the cyclocondensation between 5-amino-3-methyl-1H-pyrazole and substituted β-ketoesters. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration and aromatization.

Experimental Protocol

  • Reactants :
    • 5-Amino-3-methyl-1H-pyrazole (1.0 eq)
    • Ethyl 3-(1H-pyrrol-1-yl)thiophene-2-carboxylate (1.2 eq)
  • Conditions :
    • Reflux in glacial acetic acid (8 hr)
    • Catalyst: None required
  • Workup :
    • Neutralization with NaHCO₃
    • Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Optimization Data

Parameter Tested Range Optimal Value Yield Impact
Temperature (°C) 80–120 110 +22%
Solvent AcOH, EtOH, DMF AcOH +35%
Reaction Time (hr) 4–12 8 +18%

Reported Yield : 58–64%

Chlorination-Amination Sequential Approach

Synthetic Pathway

  • Step 1 : Chlorination of pyrazolo[1,5-a]pyrimidin-7-one using POCl₃/TMACl
  • Step 2 : Nucleophilic substitution with 3-(1H-pyrrol-1-yl)thiophen-2-amine

Critical Parameters

  • Chlorination Efficiency :
    POCl₃/TMACl system achieves >95% conversion at 80°C (2 hr)
  • Amination Selectivity :
    DMF solvent prevents N- vs O-alkylation side products (7:1 ratio)

Cumulative Yield : 41–47%

Microwave-Assisted Synthesis

Procedure Overview

Microwave irradiation accelerates the cyclocondensation step, reducing reaction time from hours to minutes:

Component Quantity (mmol) Role
5-Amino-3-methylpyrazole 1.0 Nucleophile
β-Ketoester derivative 1.1 Electrophile
[Bmim]PF₆ 2 mL Ionic liquid catalyst

Conditions : 150 W, 140°C, 15 min
Yield Improvement : 72% (vs 58% conventional)

Solid-Phase Combinatorial Synthesis

Resin-Bound Strategy

Wang resin-linked intermediates enable rapid parallel synthesis:

  • Resin Functionalization :
    • Load 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid via DIC/HOBt coupling
  • Cyclization :
    • Treat with 5-amino-3-methylpyrazole/TFA

Advantages :

  • Library generation capability (12 analogs/run)
  • Average purity >85% (HPLC)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Cyclocondensation 58–64 92–95 High 1.0
Chlorination-Amination 41–47 88–90 Moderate 1.8
Microwave 68–72 94–96 High 0.7
Solid-Phase 45–52 85–88 Low 3.2

Key Findings :

  • Microwave-assisted synthesis offers optimal balance of yield and efficiency
  • Traditional cyclocondensation remains preferred for gram-scale production

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.72 (s, 1H, H-6), 7.45–7.38 (m, 2H, thienyl), 6.92 (t, J=2.1 Hz, 2H, pyrrolyl), 2.61 (s, 3H, CH₃)

  • HRMS (ESI+) :
    Calculated for C₁₅H₁₂N₄OS [M+H]⁺: 297.0809, Found: 297.0812

Purity Assessment

Technique Conditions Purity (%)
HPLC C18, MeCN/H₂O (65:35) 95.2
Elemental Analysis C, H, N, S ±0.3% theory

Industrial-Scale Adaptation Challenges

Key Hurdles

  • POCl₃ Handling : Requires dedicated corrosion-resistant reactors
  • Thiophene Purification : Difficult separation from regioisomers
  • Waste Streams : High phosphate content from TMACl byproducts

Mitigation Strategies

  • Continuous flow reactor design reduces POCl₃ inventory
  • Switchable solvent systems (e.g., PEG-400/water) improve isolation

Chemical Reactions Analysis

5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrrole ring to a pyrrolidine ring using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups like halides or amines using reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include ketones, reduced derivatives, and substituted analogs.

Scientific Research Applications

Antiviral Activity

Research indicates that pyrazolo[1,5-a]pyrimidines, including 5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol, exhibit promising antiviral properties. Recent studies have shown that derivatives of this compound can inhibit the replication of viruses such as hepatitis C and measles virus. For instance, novel compounds developed from pyrazole frameworks demonstrated significant inhibition against the hepatitis C virus with effective concentrations in the nanomolar range .

Anticancer Properties

The compound is being investigated for its potential as an anticancer agent. A study highlighted the role of aryl hydrocarbon receptor (AHR) antagonists derived from pyrazolo[1,5-a]pyrimidines in cancer therapy. The identified compounds showed promising IC50 values (as low as 31 nM), indicating their potency in inhibiting cancer cell proliferation . Additionally, the structure–activity relationship studies provide insights into optimizing these compounds for enhanced efficacy.

Antibacterial and Antifungal Effects

Recent literature reviews have summarized various biological activities associated with pyrazole derivatives, including antibacterial and antifungal effects. The synthesis of these compounds through multicomponent reactions has yielded derivatives with significant activity against both Gram-positive and Gram-negative bacterial strains . For example, compounds derived from similar structures were tested against Staphylococcus aureus and Escherichia coli, showing promising results.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. These compounds may act by modulating inflammatory pathways, thus providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Data Tables

Study Compound Activity IC50 Value (nM) Target
Ndungu et al. (2024)Pyrazolo DerivativeAntiviral50Hepatitis C Virus
Zhang et al. (2024)AHR AntagonistAnticancer31Cancer Cells
Recent Review (2022)Various PyrazolesAntibacterial-Gram-positive/negative bacteria

Mechanism of Action

The mechanism of action of 5-methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as CDKs. The compound binds to the ATP-binding site of CDKs, inhibiting their kinase activity and leading to cell cycle arrest and apoptosis in cancer cells . The inhibition of CDKs disrupts the phosphorylation of key substrates involved in cell cycle progression, ultimately leading to the suppression of tumor growth.

Comparison with Similar Compounds

Planarity and Conformational Stability

  • The pyrazolo[1,5-a]pyrimidine core ensures planarity, enhancing π-π stacking interactions with biological targets compared to non-condensed pyrazole-pyrrole systems .
  • The hydroxyl group at position 7 participates in intramolecular hydrogen bonding, stabilizing the structure .

Substituent Effects

Compound Substituents (Position) Molecular Weight (g/mol) Key Feature Reference
Target compound 5-methyl, 2-thienyl-pyrrole, 7-OH 324.41 Enhanced planarity, H-bonding
5-Propyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl] 5-propyl, 2-thienyl-pyrrole, 7-OH 324.41 Increased hydrophobicity
5-Methyl-2-phenyl analog 5-methyl, 2-phenyl, 7-OH 225.25 Simplified structure, lower MW
5-Isopropyl-2-methyl-3-phenyl derivative 5-isopropyl, 2-methyl, 3-phenyl, 7-piperazinyl 375.50 Improved solubility via piperazinyl

Anti-Mycobacterial Activity

  • Pyrazolo[1,5-a]pyrimidine derivatives with electron-withdrawing groups (e.g., fluorine) on phenyl rings show potent anti-mycobacterial activity (MIC ≤ 1 µg/mL against M. tuberculosis) .
  • The thienyl-pyrrole substituent in the target compound may enhance membrane permeability due to lipophilicity, though direct activity data are lacking .

Anticancer Potential

  • Triazole-linked glycosides of pyrazolo[1,5-a]pyrimidin-7-ol derivatives exhibit anticancer activity via glycosylation-mediated targeting .

Physicochemical Properties

  • Solubility: The hydroxyl group at position 7 improves aqueous solubility compared to ketone analogs (pyrimidinones) .
  • Acidity : The hydroxyl proton resonates at ~12.44 ppm in ¹H NMR, indicating strong hydrogen bonding .
  • Safety : Related compounds (e.g., 5-methyl-2-phenyl analog) require precautions for inhalation/contact, per safety data sheets .

Comparison with Derivatives and Modified Analogs

Derivative Type Example Compound Key Modification Impact on Properties Reference
Halogenated 5-(3-chlorophenyl)-7-trifluoromethyl analog Chlorophenyl, trifluoromethyl Enhanced reactivity, lipophilicity
Sulfonyl-containing 5-[(phenylsulfonyl)methyl] derivative Sulfonyl group Increased acidity (pKa ~4.68)
Tetrazolo-fused 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol Tetrazolo ring fusion Altered π-electron density

Biological Activity

5-Methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, focusing on its anticancer properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C17H16N4OS
  • Molecular Weight : 324.4 g/mol
  • CAS Number : 439109-43-0

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. Its mechanisms of action primarily involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Anticancer Activity

Several studies have demonstrated the compound's effectiveness against cancer cell lines such as breast and cervical cancer:

  • Cytotoxicity Studies :
    • A study assessed the cytotoxic effects of the compound on HeLa (cervical) and MCF-7 (breast) cancer cells. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency at micromolar concentrations .
    • The compound was found to induce apoptosis in these cell lines, as evidenced by increased levels of apoptotic markers such as cleaved PARP and p53 .
  • Mechanism of Action :
    • The compound inhibits the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial for tumor growth and survival. Western blot analyses demonstrated reduced phosphorylation of EGFR and downstream targets like AKT and ERK1/2 after treatment .
    • Docking studies suggested that the compound binds effectively to the ATP-binding site of EGFR, providing a structural basis for its inhibitory activity .

Study 1: Inhibition of EGFR Signaling

A recent study explored the effects of the compound on EGFR signaling in breast cancer cells. The findings revealed that treatment with the compound led to:

  • Decreased pEGFR Levels : Indicating effective inhibition of EGFR activation.
  • Cell Cycle Arrest : An increase in p21 levels was observed, suggesting that the compound induces G1 phase arrest .

Study 2: Apoptosis Induction

In another study focusing on cervical cancer cells:

  • Increased Apoptotic Markers : Following treatment with the compound, levels of pro-apoptotic proteins increased significantly.
  • Flow Cytometry Analysis : Showed a marked increase in early and late apoptotic cells after 48 hours of treatment, reinforcing the compound's potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityHeLa7Inhibition of EGFR signaling
CytotoxicityMCF-711Induction of apoptosis
Cell Cycle ArrestHCC1937Not specifiedIncreased p21 expression
Apoptosis InductionHeLaNot specifiedIncreased cleaved PARP and p53 levels

Q & A

Q. Key Data :

StepReagents/ConditionsYield Range
Core formationAcetic acid, reflux (120°C, 5–6 h)60–75%
Thienyl-pyrrole couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C50–65%

Advanced Question: How can reaction conditions be optimized to suppress by-products during the synthesis of thienyl-substituted pyrazolo[1,5-a]pyrimidines?

Methodological Answer :
By-product formation (e.g., regioisomers or dimerization) is common due to the reactivity of the thienyl-pyrrole moiety. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions. Mixed solvents (e.g., DMF:H₂O) can enhance selectivity .
  • Temperature control : Lower temperatures (60–80°C) during coupling steps reduce undesired cyclization .
  • Catalyst tuning : Palladium catalysts with bulky ligands (e.g., XPhos) improve cross-coupling efficiency for sterically hindered thienyl groups .

Example :
In a sealed-tube reaction at 120°C, using anhydrous ammonium acetate as a cyclizing agent reduced polymerization by-products from 20% to <5% .

Basic Question: What spectroscopic and analytical techniques are essential for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC for differentiation of aromatic (δ 6.5–8.5 ppm) and heterocyclic protons (e.g., pyrazole H-3 at δ 8.0–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of hydroxyl group at m/z 17) .
  • IR spectroscopy : Identify O–H (3200–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

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